DMF-dG

Übersicht

Beschreibung

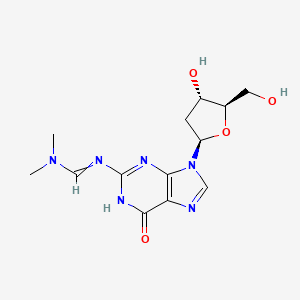

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine is a biologically active molecule with the molecular formula C13H18N6O4 and a molar mass of 322.32 g/mol . It is a derivative of guanosine, where the 2’-deoxy position is modified with a dimethylaminomethylene group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves complex chemical reactions that require specific reagents and conditionsThe reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

While the detailed industrial production methods are not widely documented, the synthesis of this compound in an industrial setting would likely involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process would also include steps for purification and quality control to meet the standards required for biomedical research applications .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-N2-Dimethylaminomethylene-Guanosine undergoes various chemical reactions, including:

Hydrolysis: This compound is relatively stable but can undergo hydrolysis under strong acidic or basic conditions.

Substitution Reactions: The dimethylaminomethylene group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine include strong acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for hydrolysis, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can lead to the formation of guanosine derivatives, while substitution reactions can yield a variety of modified nucleosides .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

DMF-dG features a dimethylformamidine group protecting the exocyclic amine and a dimethoxytrityl group safeguarding the 5’-hydroxyl group. This configuration allows for effective incorporation into growing oligonucleotide chains during synthesis, facilitating the formation of phosphodiester bonds with adjacent nucleotides. The biochemical pathways influenced by this compound include:

- Oligonucleotide Synthesis : It serves as a building block for DNA and RNA synthesis.

- Gene Expression Modulation : By altering transcription factor activity through its incorporation into nucleic acids, this compound can affect gene expression levels.

- Enzyme Interaction : It can inhibit or activate enzymes involved in nucleic acid synthesis, thereby modulating the overall synthesis process.

Molecular Biology

This compound is primarily utilized in the synthesis of DNA oligonucleotides, which are essential for various molecular biology applications:

- Gene Synthesis : Researchers use this compound to create specific DNA sequences for cloning and gene expression studies.

- Sequencing : It aids in the development of high-fidelity sequencing techniques due to its stability and purity.

Medicinal Chemistry

In the medical field, this compound is employed in developing therapeutic oligonucleotides:

- Antisense Oligonucleotides : These are designed to bind to specific mRNA molecules, inhibiting their translation and thereby reducing protein expression linked to diseases.

- Small Interfering RNAs (siRNAs) : this compound is used to synthesize siRNAs that can silence gene expression, providing potential therapeutic strategies for various genetic disorders.

Industrial Applications

The compound is also significant in industrial settings:

- Diagnostics : this compound facilitates the large-scale production of oligonucleotides used in diagnostic tests, including PCR and other nucleic acid-based assays.

- Therapeutics : Its application extends to producing oligonucleotides for therapeutic purposes, enhancing drug development processes.

Case Study 1: Oligonucleotide Synthesis Efficiency

A study demonstrated that using this compound significantly improved the yield and purity of synthesized oligonucleotides compared to traditional methods. The incorporation rate was higher due to its rapid deprotection under mild conditions, allowing for faster synthesis cycles without compromising quality .

Case Study 2: Therapeutic Development

Research involving antisense oligonucleotides synthesized with this compound showed promising results in vitro against several cancer cell lines. The modified oligonucleotides exhibited enhanced stability and target specificity, leading to reduced off-target effects and improved therapeutic outcomes .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Molecular Biology | Gene synthesis | High fidelity and specificity |

| Sequencing | Enhanced accuracy | |

| Medicinal Chemistry | Antisense oligonucleotides | Targeted gene silencing |

| Small interfering RNAs | Effective gene expression modulation | |

| Industrial Applications | Diagnostic tests | Large-scale production efficiency |

| Therapeutics | Improved drug development processes |

Wirkmechanismus

The mechanism of action of 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine involves its interaction with specific molecular targets and pathways. It can modify proteins by adding formamidine groups, which can alter protein function and interactions. This modification can affect various cellular processes, including signal transduction, gene expression, and protein stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine include:

- N2-Dimethylaminomethylene-2’-deoxyguanosine

- N2-Dimethylformamidine-2’-deoxyguanosine

- 2’-Deoxy-N2-Dimethylaminomethylen-Guanosine

Uniqueness

What sets 2’-Deoxy-N2-Dimethylaminomethylene-Guanosine apart from these similar compounds is its specific modification at the 2’-deoxy position with a dimethylaminomethylene group. This unique structure gives it distinct chemical properties and biological activities, making it a valuable tool in biomedical research .

Biologische Aktivität

Dimethyl fumarate (DMF) is a compound that has garnered attention for its biological activities, particularly in the context of its role as a therapeutic agent. DMF-dG, a derivative of DMF, is primarily noted for its potential implications in molecular biology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and relevant case studies.

1. Nrf2 Activation:

DMF is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. This activation leads to an increase in glutathione (GSH) levels, enhancing cellular defense mechanisms against reactive oxygen species (ROS) .

2. Inhibition of Glycolysis:

Recent studies have shown that DMF can inhibit glycolytic enzymes such as glyceraldehyde 3-phosphate dehydrogenase (GAPDH), resulting in a downregulation of aerobic glycolysis in activated myeloid and lymphoid cells . This metabolic alteration may have implications for diseases characterized by abnormal cell metabolism, such as cancer.

3. Effects on Mitochondrial Function:

this compound has been shown to induce dysfunction in mitochondrial respiration and aerobic glycolysis in pancreatic cells by targeting methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) . This suggests that this compound may play a role in modulating energy metabolism in various cell types.

Biological Effects

Table 1: Summary of Biological Effects of this compound

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its therapeutic potential:

- Case Study on Multiple Sclerosis: A clinical trial demonstrated that DMF effectively reduces relapse rates in patients with multiple sclerosis by modulating immune responses and reducing inflammation through Nrf2 activation .

- Cancer Cell Metabolism: Research indicates that high concentrations of DMF can deplete GSH levels in tumorigenic cells, leading to increased ROS levels and subsequent cell death. This property is being explored as a potential cancer treatment strategy .

- Endothelial Cell Metabolism: In vitro studies revealed that DMF diminishes cell respiration while upregulating glycolysis in human dermal microvascular endothelial cells (HMECs). This finding suggests that DMF could influence angiogenesis-related diseases by altering endothelial cell metabolism .

Eigenschaften

IUPAC Name |

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXECVVVXPHBGGX-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654674 | |

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17331-13-4 | |

| Record name | 2'-Deoxy-N-[(dimethylamino)methylidene]guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.